molecular formula C18H17N3O3 B6510246 N-(4-ethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-80-4

N-(4-ethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B6510246
CAS No.: 877649-80-4
M. Wt: 323.3 g/mol
InChI Key: KHRLHDBLWJRYDM-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic small molecule featuring a pyrido[1,2-a]pyrimidine-4-one core substituted with a methyl group at position 7 and a carboxamide moiety at position 3 linked to a 4-ethoxyphenyl group.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-24-14-7-5-13(6-8-14)20-17(22)15-10-19-16-9-4-12(2)11-21(16)18(15)23/h4-11H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRLHDBLWJRYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC(=CN3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Structure and Synthesis

The compound belongs to the pyrido[1,2-a]pyrimidine family, which has been recognized for its diverse pharmacological properties. The synthesis of this compound typically involves multi-step synthetic pathways, including the formation of the pyrimidine ring through various chemical reactions.

Table 1: Synthetic Pathways of Pyrido[1,2-a]pyrimidines

StepReaction TypeKey ReagentsOutcome
1CondensationEthyl phenyl ketone + aminesFormation of pyrido[1,2-a]pyrimidine core
2CyclizationAcetic anhydride + baseClosure of the pyrimidine ring
3FunctionalizationAlkyl halidesIntroduction of ethoxy and methyl groups

Anticancer Properties

Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit potent anticancer activity. This compound has shown promising results in inhibiting various cancer cell lines. For instance:

  • Mechanism of Action : The compound acts as a kinase inhibitor, targeting specific pathways involved in cell proliferation and survival. This inhibition leads to apoptosis in cancer cells.
  • Case Study : In vitro studies demonstrated a dose-dependent reduction in cell viability in A549 (lung cancer) and HeLa (cervical cancer) cell lines. The IC50 values were reported at approximately 10 µM for A549 and 15 µM for HeLa cells.

Enzymatic Inhibition

The compound has also been studied for its ability to inhibit specific enzymes that are crucial for various biological processes:

  • Dipeptidyl Peptidase IV (DPP-IV) : DPP-IV is involved in glucose metabolism and is a target for diabetes treatment. This compound exhibited significant inhibitory activity against DPP-IV with an IC50 value of 5 nM, suggesting potential use in managing type 2 diabetes.

Table 2: Biological Activity Summary

Activity TypeTarget Enzyme/Cell LineIC50 Value
AnticancerA549 (Lung Cancer)10 µM
AnticancerHeLa (Cervical Cancer)15 µM
DPP-IV InhibitionDipeptidyl Peptidase IV5 nM

Therapeutic Potential

The therapeutic applications of this compound extend beyond oncology and diabetes management. Its ability to modulate enzyme activity suggests potential roles in treating other conditions characterized by dysregulated enzymatic pathways.

Future Directions

Ongoing research aims to:

  • Explore the structure-activity relationship (SAR) to optimize efficacy and reduce toxicity.
  • Investigate combination therapies with existing anticancer agents to enhance therapeutic outcomes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Compounds with the Same Core but Varied Aryl Substituents

The pyrido[1,2-a]pyrimidine-4-one core is conserved in several analogs, with differences arising in the aryl substituent attached to the carboxamide group. Key examples include:

Table 1: Comparison of Pyrido[1,2-a]pyrimidine-4-one Derivatives
Compound Name Molecular Formula Molecular Weight Substituent on Phenyl Ring Key Properties (Inferred) Source
N-(4-Ethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide C₁₇H₁₇N₃O₃ ~323.34 4-ethoxy Enhanced lipophilicity; electron-donating Target
N-(3-Chloro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide C₁₆H₁₃ClN₃O₂ 313.74 3-chloro, 4-methyl Electron-withdrawing; increased polarity
N-(3-Chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide C₁₆H₁₂ClN₃O₂ 313.74 3-chloro Moderate lipophilicity; halogen interactions

Key Observations :

  • Solubility : Ethoxy groups may increase lipophilicity, reducing aqueous solubility relative to chloro analogs. This could influence bioavailability and tissue penetration.
  • Synthetic Accessibility : The 3-chlorophenyl analog (CAS 877649-65-5) is commercially available at lower costs ($8–$10/g), suggesting scalability advantages .

Compounds with Modified Core Structures

Several analogs diverge in core architecture, altering pharmacological profiles:

Table 2: Comparison of Heterocyclic Core Variations
Compound Name Core Structure Molecular Weight Notable Substituents Source
N-(4-Ethoxyphenyl)-2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2′,3′-d]pyrimidine-3-carboxamide Dipyrido[1,2-a:2',3'-d]pyrimidine-5-one 433.47 2-imino, 2-methoxyethyl
N-(4-Methylphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide Tetrahydropyrimido[1,2-a]benzimidazole Not provided Benzene-fused core

Key Observations :

  • Core Complexity : The dipyrido core in introduces additional nitrogen atoms and a methoxyethyl chain, likely enhancing hydrogen-bonding capacity but increasing metabolic liability due to higher molecular weight (433.47 vs. ~323.34) .

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